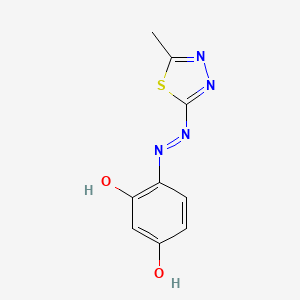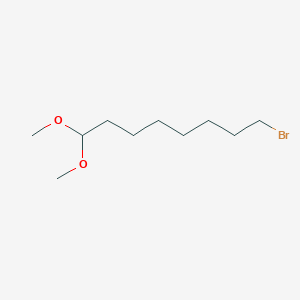
8-Bromo-1,1-dimethoxyoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,1-dimethoxyoctane is an organic compound with the molecular formula C10H21BrO2. It is a brominated derivative of octane, featuring two methoxy groups attached to the first carbon atom and a bromine atom attached to the eighth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1-dimethoxyoctane typically involves the bromination of 1,1-dimethoxyoctane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,1-dimethoxyoctane can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include 1,1-dimethoxyoctane derivatives with various functional groups replacing the bromine atom.
Elimination Reactions: Alkenes such as 1,1-dimethoxyoct-1-ene.
Oxidation: Products include 1,1-dimethoxy-8-octanal or 1,1-dimethoxy-8-octanoic acid.
Applications De Recherche Scientifique
8-Bromo-1,1-dimethoxyoctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,1-dimethoxyoctane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of the carbocation, which is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-1-octanol: Similar in structure but with a hydroxyl group instead of methoxy groups.
1,1-Dimethoxyoctane: Lacks the bromine atom and is used as a solvent and intermediate in organic synthesis.
8-Bromo-1-octene: Contains a double bond and is used in polymer chemistry and the synthesis of complex molecules.
Uniqueness
8-Bromo-1,1-dimethoxyoctane is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity patterns. The combination of these functional groups allows for versatile applications in organic synthesis and research.
Propriétés
| 92540-34-6 | |
Formule moléculaire |
C10H21BrO2 |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
8-bromo-1,1-dimethoxyoctane |
InChI |
InChI=1S/C10H21BrO2/c1-12-10(13-2)8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 |
Clé InChI |
VJNLVTJIYYBXQO-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCCCCBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/no-structure.png)
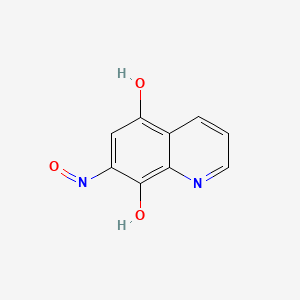
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
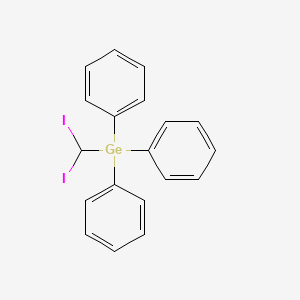
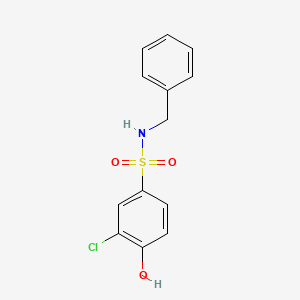
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
